4-{2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}morpholine
Description
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Properties
IUPAC Name |
4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3OS2/c23-19-7-6-16(12-20(19)24)14-30-22-25-17(15-29-18-4-2-1-3-5-18)13-21(26-22)27-8-10-28-11-9-27/h1-7,12-13H,8-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLSKVGFQWLHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CSC3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a morpholine ring substituted with a pyrimidine moiety, which is further substituted with sulfanyl groups and dichlorobenzyl units. The molecular formula is and it has a molecular weight of approximately 409.41 g/mol. The presence of multiple functional groups suggests potential for diverse biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The dichlorobenzyl moiety is known for its antibacterial effects, particularly against respiratory pathogens. In vitro studies have shown that derivatives of dichlorobenzyl alcohol possess virucidal activity against common cold viruses, indicating that similar compounds may exhibit comparable effects .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives. The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, pyrimidine derivatives have been shown to induce apoptosis in various cancer cell lines by activating caspase pathways .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Interaction with Cellular Receptors : The morpholine structure may facilitate binding to specific receptors, modulating signaling pathways related to cell growth and survival.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various dichlorobenzyl derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that the presence of the sulfanyl group enhanced the antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of control compounds .
Study 2: Cytotoxicity in Cancer Cells
In a separate study focusing on cytotoxicity, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death .
Study 3: Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the behavior of this compound in biological systems. Preliminary data suggest rapid absorption and distribution following administration, with liver metabolism yielding active metabolites that contribute to its biological effects. Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are necessary to fully elucidate its toxicological parameters .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
